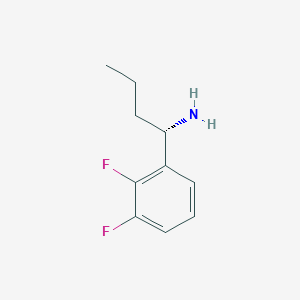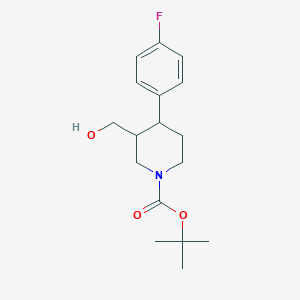
2-(tert-Butyl)-5-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-methylthiazole: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with 2-bromo-3-methylthiophene in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-5-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-methylthiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: Lacks the tert-butyl group, resulting in different chemical and physical properties.
5-Methylthiazole: Similar structure but without the tert-butyl group.
2-(tert-Butyl)thiazole: Similar structure but without the methyl group.
Uniqueness
The presence of both tert-butyl and methyl groups in 2-(tert-Butyl)-5-methylthiazole imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from other thiazole derivatives and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-tert-butyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3 |
Clé InChI |
ZPPAFGGDEWACHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)
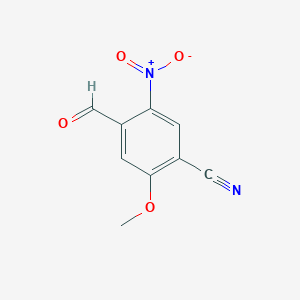


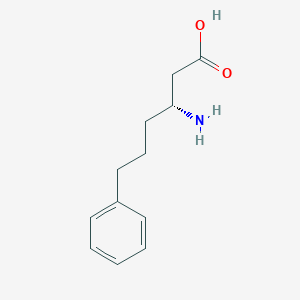
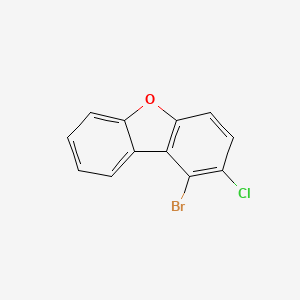
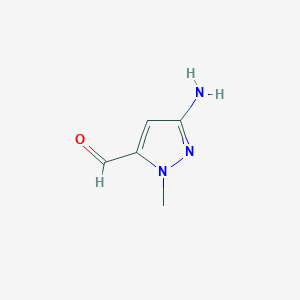
![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
